

# An In-depth Technical Guide to 1-Phenyl-2-(phenylsulfonyl)ethanone

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## Compound of Interest

Compound Name: 2-(Phenylsulfonyl)acetophenone

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## Introduction

1-Phenyl-2-(phenylsulfonyl)ethanone, also known as phenacyl phenyl sulfone or 2-(benzenesulfonyl)-1-phenylethanone, is a  $\beta$ -keto sulfone that serves as a versatile intermediate in organic synthesis. The presence of the carbonyl and sulfonyl groups activates the intermediary methylene group, making it a valuable building block for the construction of more complex molecules.  $\beta$ -keto sulfones, as a class of compounds, have garnered significant interest due to their unique reactivity and potential biological activities, including anti-infective and antifungal properties. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-phenyl-2-(phenylsulfonyl)ethanone is presented below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub> S	<a href="#">[1]</a>
Molecular Weight	260.31 g/mol	<a href="#">[1]</a>
CAS Number	3406-03-9	<a href="#">[1]</a>
IUPAC Name	2-(benzenesulfonyl)-1-phenylethanone	<a href="#">[1]</a>
Synonyms	Phenacyl phenyl sulfone, $\omega$ - (Phenylsulfonyl)acetophenone, $\alpha$ - (Phenylsulfonyl)acetophenone, Benzoyl(phenylsulfonyl)methane, Phenyl phenacyl sulfone, 2- (Phenylsulfonyl)acetophenone	<a href="#">[2]</a>
Appearance	White to light yellow crystalline powder	<a href="#">[2]</a>
Melting Point	96 °C (from Ethanol)	<a href="#">[2]</a>
Boiling Point	472 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.256 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	305 °C	<a href="#">[2]</a>
Solubility	Insoluble in water, soluble in organic solvents.	

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 1-phenyl-2-(phenylsulfonyl)ethanone.

Spectroscopy	Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 500 MHz)	δ 7.94 (d, 2H, J = 8.0 Hz), 7.90 (d, 2H, J = 8.0 Hz), 7.67 -7.60 (m, 2H), 7.55 (t, 2H, J = 8.0 Hz) [3]
IR Spectroscopy	Characteristic absorptions for C=O and SO <sub>2</sub> stretching.
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.

## Experimental Protocols

### Synthesis of 1-Phenyl-2-(phenylsulfonyl)ethanone

A common and effective method for the synthesis of  $\beta$ -keto sulfones like 1-phenyl-2-(phenylsulfonyl)ethanone involves the reaction of terminal alkynes with sodium benzenesulfinate. The following protocol is adapted from a general procedure for the synthesis of  $\beta$ -keto sulfones.

[3]

#### Materials:

- Phenylacetylene
- Sodium benzenesulfinate
- Potassium iodide
- $\text{g-C}_3\text{N}_4$  (graphitic carbon nitride)
- Solvent (e.g., a suitable organic solvent)
- Oven-dried 10 mL borosilicate vial
- Magnetic stirrer

#### Procedure:

- To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C<sub>3</sub>N<sub>4</sub> (6 mg).
- Add the appropriate solvent to the vial.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion of the reaction, the product can be isolated and purified by standard methods such as extraction and column chromatography.

The expected yield for this type of reaction is generally good, with one report indicating a 73% yield for a similar synthesis.<sup>[3]</sup>

## Chemical Reactivity

The reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone is primarily centered around the active methylene group situated between the carbonyl and sulfonyl moieties.

The sulfonyl group (SO<sub>2</sub>) acts as a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. This allows for easy deprotonation by a base to form a stabilized enolate anion. This highly reactive enolate can then participate in various nucleophilic reactions.

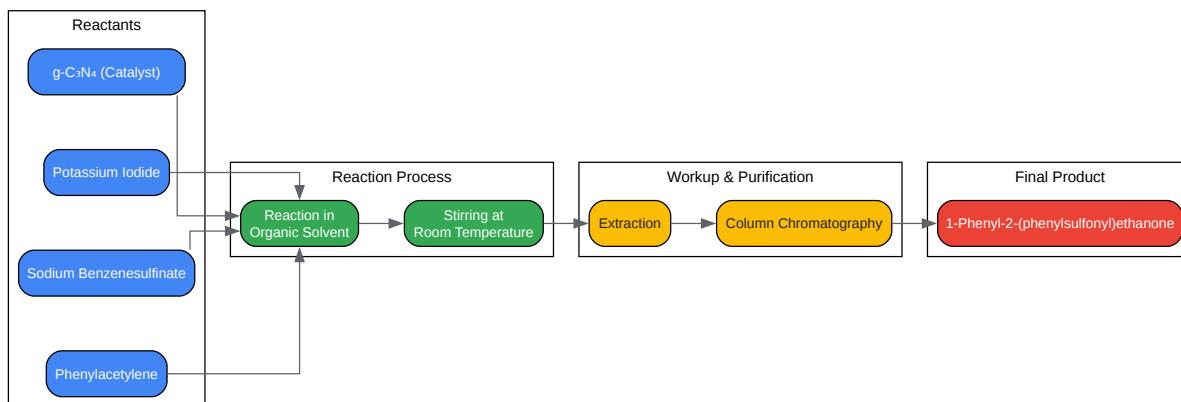
Key reactions involving  $\beta$ -keto sulfones include:

- **Alkylation and Acylation:** The enolate readily reacts with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form  $\alpha$ -substituted  $\beta$ -keto sulfones.
- **Michael Addition:** The enolate can act as a Michael donor, adding to  $\alpha,\beta$ -unsaturated carbonyl compounds and other Michael acceptors.
- **Knoevenagel Condensation:** Reaction with aldehydes and ketones under basic conditions can lead to the formation of  $\alpha,\beta$ -unsaturated ketones.

- Reductive Elimination: The sulfonyl group can be removed under reductive conditions, providing a route to ketones without the sulfonyl moiety.

## Mandatory Visualizations

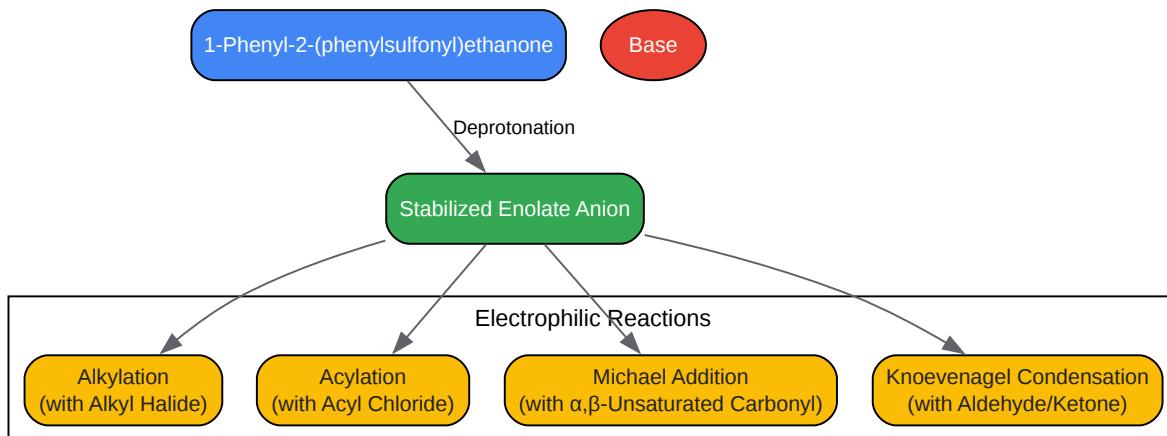
### Synthesis Workflow of 1-Phenyl-2-(phenylsulfonyl)ethanone



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Caption: A schematic overview of the synthesis workflow for 1-phenyl-2-(phenylsulfonyl)ethanone.

## Reactivity of the Methylene Group

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Caption: Reactivity of the active methylene group in 1-phenyl-2-(phenylsulfonyl)ethanone.

## Conclusion

1-Phenyl-2-(phenylsulfonyl)ethanone is a valuable synthetic intermediate with a rich and diverse reactivity profile. The presence of both a carbonyl and a sulfonyl group flanking a methylene bridge provides a handle for a multitude of chemical transformations. This technical guide has summarized its key chemical and physical properties, provided a detailed experimental protocol for its synthesis, and outlined its principal modes of reactivity. This information is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development, facilitating the effective use of this versatile compound in their research endeavors.

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## References

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